molecular formula C15H10ClFN2O2 B2522829 2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-67-6

2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2522829
CAS No.: 921774-67-6
M. Wt: 304.71
InChI Key: WBBJOHOLVJVABW-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety substituted with chloro and fluoro groups, as well as an oxoindoline ring, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzoyl chloride and 2-oxoindoline.

    Reaction Conditions: The reaction between 2-chloro-6-fluorobenzoyl chloride and 2-oxoindoline is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It has shown promise in biological studies due to its ability to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: Research has indicated potential anticancer, anti-inflammatory, and antimicrobial activities, which could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c16-10-2-1-3-11(17)14(10)15(21)18-9-4-5-12-8(6-9)7-13(20)19-12/h1-6H,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBJOHOLVJVABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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